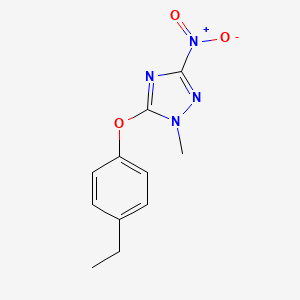
5-(4-ethylphenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-ethylphenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the triazole family of compounds and has been found to have several useful properties that make it an attractive candidate for research.
Wirkmechanismus
The exact mechanism of action of 5-(4-ethylphenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of certain cytokines.
Biochemical and Physiological Effects:
5-(4-ethylphenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole has been found to have several biochemical and physiological effects. This compound has been found to inhibit the growth and proliferation of cancer cells, and has also been found to have anti-inflammatory properties. In addition, this compound has been found to have neuroprotective effects, which may make it useful in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(4-ethylphenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole in lab experiments is its potential as an anti-cancer agent. This compound has also been found to have anti-inflammatory properties and neuroprotective effects, which make it a versatile compound for research. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the research of 5-(4-ethylphenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole. One potential direction is the development of more efficient synthesis methods for this compound, which would allow for larger quantities to be produced. Another potential direction is the investigation of this compound's potential as an anti-cancer agent in vivo, which would provide more insight into its mechanism of action and effectiveness. Finally, the investigation of this compound's potential as a treatment for neurological disorders is another promising direction for future research.
Synthesemethoden
The synthesis of 5-(4-ethylphenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole is a complex process that involves several steps. The first step involves the synthesis of 4-ethylphenol, which is then reacted with nitric acid to produce 4-ethyl-2-nitrophenol. This compound is then reacted with hydrazine hydrate to produce 4-ethylphenyl hydrazine. Finally, this compound is reacted with dimethylformamide and sodium azide to produce 5-(4-ethylphenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole.
Wissenschaftliche Forschungsanwendungen
5-(4-ethylphenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole has been found to have several potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicine, where it has been found to have potential as an anti-cancer agent. This compound has also been found to have potential as an anti-inflammatory agent and as a treatment for various neurological disorders.
Eigenschaften
IUPAC Name |
5-(4-ethylphenoxy)-1-methyl-3-nitro-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-3-8-4-6-9(7-5-8)18-11-12-10(15(16)17)13-14(11)2/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPITAAFEOZERU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC(=NN2C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-ethylphenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-7-(3-methylbutyl)-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5710225.png)
![4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5710227.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide](/img/structure/B5710232.png)
![3-[(2-allylphenoxy)methyl]benzoic acid](/img/structure/B5710238.png)

![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide](/img/structure/B5710260.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5710276.png)

![5-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)-2-thiophenecarboxylic acid](/img/structure/B5710294.png)
![ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-1-piperazinecarboxylate](/img/structure/B5710300.png)

![N-(2,4-difluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5710333.png)
![[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5710339.png)
![4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5710342.png)